
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine: is a synthetic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the addition of the 2-methylpropan-1-amine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the phenyl ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, facilitating its activity.
相似化合物的比较
- 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine
Comparison: Compared to similar compounds, 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of the triazole ring. This additional ring structure can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
属性
分子式 |
C13H15F3N4 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
2-methyl-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20) |
InChI 键 |
YYXFOBZBYVGRED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


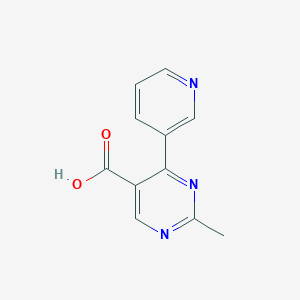
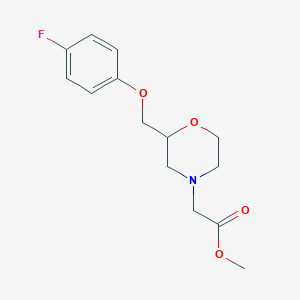
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
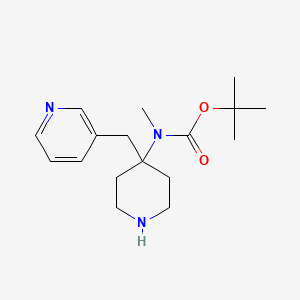

![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
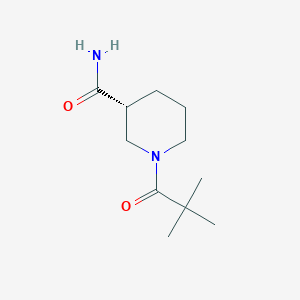
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)


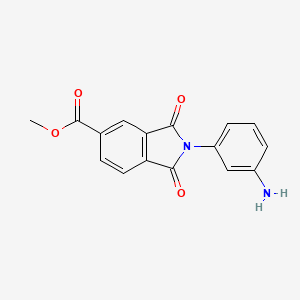

![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
